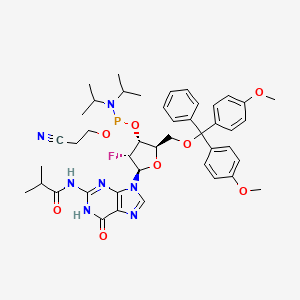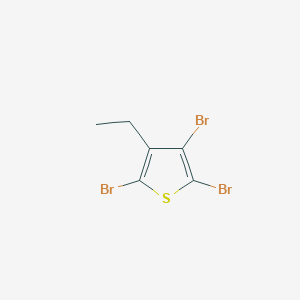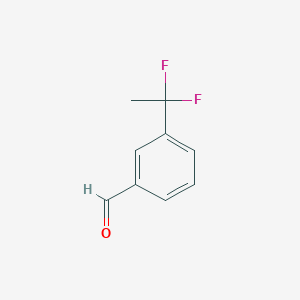
3-(1,1-Difluoroethyl)benzaldehyde
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It is a colorless liquid with a pungent odor.
Molecular Structure Analysis
The InChI code for 3-(1,1-Difluoroethyl)benzaldehyde is 1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 . This indicates that the compound has a benzaldehyde group attached to a difluoroethyl group.Physical And Chemical Properties Analysis
3-(1,1-Difluoroethyl)benzaldehyde has a predicted boiling point of 214.7±30.0 °C and a predicted density of 1.168±0.06 g/cm3 . It is a clear, colorless liquid .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Benzaldehyde derivatives, including 3-(1,1-Difluoroethyl)benzaldehyde, play a critical role in various industrial applications due to their chemical properties. For instance, benzaldehyde is a crucial intermediate in the synthesis of various compounds. The study by Sharma et al. (2012) emphasized the significance of benzaldehyde in industries like cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. They investigated the enhancement of the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates the importance of benzaldehyde derivatives in catalysis and chemical synthesis (Sharma, Soni, & Dalai, 2012).
Organic Chemistry and Isotopic Labeling
In organic chemistry, benzaldehydes are key building blocks. Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This study highlights the versatility of benzaldehyde derivatives in facilitating isotopic labeling, which is crucial for tracing chemical reactions and studying reaction mechanisms (Boga, Alhassan, & Hesk, 2014).
Nanotechnology
The field of nanotechnology also leverages the properties of benzaldehyde derivatives. Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This indicates the potential application of benzaldehyde derivatives in the development of new nanocatalysts for chemical transformations (Iraqui, Kashyap, & Rashid, 2020).
Polymer Science
In polymer science, benzaldehyde derivatives are utilized for their reactive properties. Hashidzume et al. (2000) prepared Benzaldehyde formaldehyde azine (BzFAz) as a new monomer having CN bonds and investigated its polymerizability, highlighting the role of benzaldehyde derivatives in the synthesis of novel polymers with specific properties (Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,1-difluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLRSKNDBBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)benzaldehyde | |
CAS RN |
1032527-37-9 | |
| Record name | 3-(1,1-difluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)
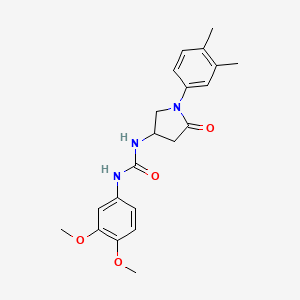
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)
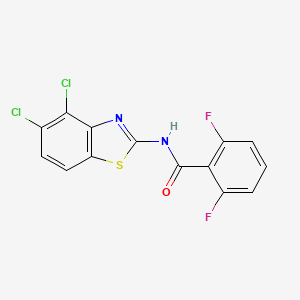
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)
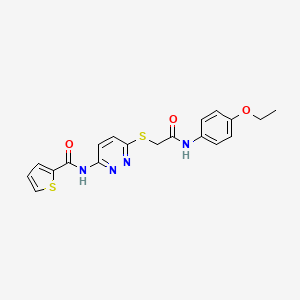
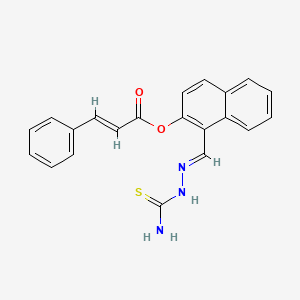
![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)
